Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino and ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize yield and minimize waste. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, altering their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Hydroxyquinoline: A derivative with additional hydroxyl groups, used in various chemical and biological applications.
4-Hydroxyquinoline: Another derivative with unique properties and applications.
Uniqueness
Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate stands out due to its specific functional groups and structure, which confer unique chemical and biological properties
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 2-(6-amino-1-methyl-2-oxoquinolin-3-yl)oxyacetate |
InChI |
InChI=1S/C13H14N2O4/c1-15-10-4-3-9(14)5-8(10)6-11(13(15)17)19-7-12(16)18-2/h3-6H,7,14H2,1-2H3 |
InChI Key |
RMJIHONMBNDSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C=C(C1=O)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.